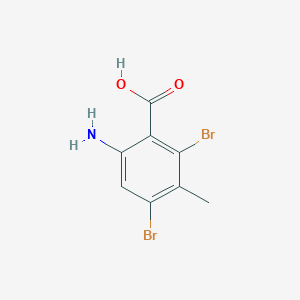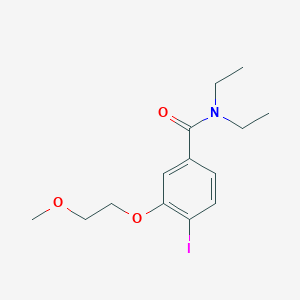
6-Amino-2,4-dibromo-3-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2,4-dibromo-3-methylbenzoic acid is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, dibromo, and methyl substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,4-dibromo-3-methylbenzoic acid typically involves the bromination of 3-methylbenzoic acid followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often include the use of bromine in the presence of a catalyst such as iron or aluminum bromide for the bromination step. The nitration is carried out using a mixture of concentrated nitric and sulfuric acids, and the reduction is achieved using a reducing agent like tin and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
6-Amino-2,4-dibromo-3-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atoms.
Oxidation Products: Compounds with nitro groups replacing the amino group.
Coupling Products: Biaryl compounds formed through cross-coupling reactions.
科学的研究の応用
6-Amino-2,4-dibromo-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-Amino-2,4-dibromo-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the amino and bromine substituents can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- 6-Amino-2-bromo-3-methylbenzoic acid
- 2-Amino-6-methylbenzoic acid
- 3-Amino-2-bromobenzoic acid
Uniqueness
6-Amino-2,4-dibromo-3-methylbenzoic acid is unique due to the presence of two bromine atoms, which can significantly alter its chemical reactivity and biological activity compared to similar compounds with fewer or no bromine substituents. This makes it a valuable compound for specific applications where such properties are desired.
特性
IUPAC Name |
6-amino-2,4-dibromo-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-3-4(9)2-5(11)6(7(3)10)8(12)13/h2H,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFQKVWSPXYXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)C(=O)O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(E)-2-nitroethenyl]benzoic acid](/img/structure/B8119490.png)









![2-fluoro-1-methoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B8119551.png)
![tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8119552.png)
